

Comprehensive Analysis of Rehmaionoside B Using LC-MS: Fragmentation Patterns and Analytical Protocols

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Compound Focus: Rehmaionoside B

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Introduction

Rehmaionoside B is an important bioactive compound found in *Rehmannia glutinosa*, a plant widely used in traditional Chinese medicine. This comprehensive application note provides **detailed mass spectrometry fragmentation patterns** and **optimized analytical protocols** for the identification and characterization of **Rehmaionoside B**. The information presented herein is particularly valuable for researchers in natural product chemistry, drug discovery, and quality control of herbal medicines, enabling **reliable compound identification** and **structural elucidation** using liquid chromatography-mass spectrometry (LC-MS) techniques.

Rehmaionoside B belongs to a class of specialized metabolites known as ionone glycosides or rehmaionosides, which are recognized as important **chemical markers** for distinguishing between different processed forms of *Rehmannia Radix*. The compound's characteristic fragmentation behavior under mass spectrometry provides valuable insights for its unambiguous identification in complex matrices. This document synthesizes current scientific knowledge to present a standardized approach for analyzing this compound, complete with **experimental workflows**, **fragmentation pathways**, and **practical applications** in herbal medicine research.

Chemical Profiling and Identification

Rehmaionoside B is a glycosidic compound with the molecular formula **C₁₉H₃₄O₈**, as established through high-resolution mass spectrometry measurements [1]. It exists as an isomer of Rehmaionoside A, with both compounds sharing the same molecular formula but differing in their structural configurations [2]. These compounds are classified as **scutellarein-type compounds**, specifically categorized under rehmaionosides, which are important chemical constituents found in *Rehmannia glutinosa*.

Table 1: Fundamental Chemical Characteristics of **Rehmaionoside B**

Property	Description
Molecular Formula	C ₁₉ H ₃₄ O ₈
Compound Class	Rehmaionoside (Ionone Glycoside)
Plant Source	<i>Rehmannia glutinosa</i> Libosch.
Isomeric Relationship	Isomer of Rehmaionoside A
Key Discriminatory Role	Chemical marker distinguishing dried (DRR) and prepared (PRR) <i>Rehmannia</i> root [3]

In mass spectrometry analysis, **Rehmaionoside B** exhibits specific ionization characteristics that facilitate its identification. The compound shows a strong **sodium adduct formation** in positive ion mode, observed at m/z **413.2149** ($[M+Na]^+$) [2]. This adduct formation is particularly pronounced in electrospray ionization (ESI) mass spectrometry, making it a valuable diagnostic feature for preliminary identification. The consistent appearance of this sodium adduct across different studies and instrumentation setups confirms its reliability as a key identifier for **Rehmaionoside B** in complex herbal extracts.

Mass Spectrometry Fragmentation Patterns

Characteristic Fragmentation Pathways

The fragmentation behavior of **Rehmaionoside B** under mass spectrometry provides crucial structural information that enables its unambiguous identification. Through **tandem mass spectrometry (MS/MS)** analysis, several characteristic fragment ions have been observed that reflect the compound's structural features. The most significant fragmentation pathway involves the **cleavage of the glycosidic bond**, resulting in the loss of a glucose unit and formation of key product ions.

Table 2: Characteristic Fragment Ions of **Rehmaionoside B** in MS/MS Analysis

m/z Value	Ion Type	Structural Significance	Experimental Conditions
413.2149	[M+Na] ⁺	Molecular sodium adduct	Positive ion mode ESI [2]
211.1692	[M+Na-Glc] ⁺	Aglycone moiety after glucose loss	MS/MS of 413.2149 precursor
193.1592	[M+Na-Glc-H ₂ O] ⁺	Dehydrated aglycone	Consecutive fragmentation
175.1484	[M+Na-Glc-2H ₂ O] ⁺	Aglycone with two water molecules lost	Consecutive fragmentation

The fragmentation pattern demonstrates a **sequential dehydration process** following the initial glycosidic cleavage. The transition from m/z 211.1692 to 193.1592 and subsequently to 175.1484 indicates the presence of **multiple hydroxyl groups** in the aglycone moiety, which undergo successive water losses under collision-induced dissociation (CID) conditions [2]. This characteristic pattern serves as a fingerprint for **Rehmaionoside B** identification and differentiation from its isomer Rehmaionoside A, which shows a similar but distinct fragmentation profile.

Spectral Interpretation Guidelines

When analyzing mass spectra for **Rehmaionoside B** identification, researchers should follow a **systematic interpretation approach**:

- **Identify molecular ion species:** Begin by locating the sodium adduct [M+Na]⁺ at m/z 413.2149, which typically appears as the base peak in positive ion mode ESI mass spectra.

- **Confirm glycosidic cleavage:** Look for the characteristic fragment at m/z 211.1692, resulting from the neutral loss of a glucose unit (162 Da), which confirms the glycosidic nature of the compound.
- **Verify hydroxyl group presence:** Identify the sequential water losses evidenced by fragments at m/z 193.1592 and 175.1484, indicating multiple hydroxyl groups in the aglycone structure.
- **Compare with reference standard:** When available, compare retention times and fragmentation patterns with authentic standards to confirm identity.

The consistency of this fragmentation pattern across different instrumentation platforms, including Q-TOF and Orbitrap systems, makes it a reliable approach for **Rehmaionoside B** identification in various research settings [2] [3].

Experimental Protocols

Sample Preparation Methods

Plant Material Extraction: For optimal recovery of **Rehmaionoside B** from *Rehmannia* root, prepare a **hydroalcoholic extraction solvent** consisting of methanol-water (70:30, v/v). Commence extraction by weighing 1.0 g of accurately powdered plant material into a 50 mL conical flask. Add 10 mL of extraction solvent and subject the mixture to **ultrasonic-assisted extraction** for 30 minutes at 40°C. Subsequently, centrifuge the extract at 12,000 rpm for 10 minutes and carefully collect the supernatant. Repeat this extraction process twice more, combining all supernatants, then evaporate under reduced pressure at 40°C until nearly dry. Reconstitute the residue in 2 mL of methanol, followed by **filtration through a 0.22 µm membrane** prior to LC-MS analysis [2] [4].

Sample Cleanup (Optional): For complex samples or those with significant matrix interference, employ **solid-phase extraction (SPE)** using C18 cartridges. Condition the cartridge with 5 mL methanol followed by 5 mL water. Load the sample, wash with 5 mL water, and elute **Rehmaionoside B** with 5 mL methanol. Evaporate the eluent to dryness under nitrogen stream and reconstitute in 200 µL methanol for LC-MS analysis.

LC-MS Analysis Conditions

Chromatographic Separation: Achieve optimal separation using a **Waters HSS T3 column** (1.7 μm , 2.1 \times 100 mm) or equivalent reverse-phase C18 column maintained at 35°C. Employ a binary mobile phase system consisting of (A) 0.1% formic acid in water and (B) acetonitrile. Implement the following **gradient elution program** at a flow rate of 0.3 mL/min: 0-5 min (17% B), 5-15 min (17-20% B), 15-20 min (20-23% B), 20-25 min (23-24% B), 25-30 min (24-17% B), and 30-32 min (17% B) for column re-equilibration. Set the **injection volume to 1 μL** and utilize UV detection at 254 nm for simultaneous monitoring [5] [6].

Mass Spectrometry Parameters: Conduct analysis using **electrospray ionization (ESI) in positive ion mode** with the following optimized parameters: ion spray voltage set at 4.2 kV, capillary temperature maintained at 350°C, capillary voltage of 23 V, and tube lens voltage at 90 V. Utilize sheath gas (N_2) and auxiliary gas (He) flow rates of 25 and 3 arbitrary units, respectively. Set the mass range to 80-1000 Da for full scan analysis. For MS/MS experiments, employ **collision-induced dissociation (CID)** with normalized collision energy optimized between 25-35 eV for optimal fragmentation of **Rehmaionoside B** [2] [5].

Data Processing and Analysis

Metabolite Identification: Process raw mass spectrometry data using appropriate software (e.g., Agilent MassHunter, XCMS, or Progenesis QI). For **Rehmaionoside B** identification, extract the exact mass with a **mass error tolerance of ≤ 10 ppm**. Identify the sodium adduct $[\text{M}+\text{Na}]^+$ at m/z 413.2149 and confirm the identity through MS/MS fragmentation pattern matching with reference spectra. The characteristic fragments at m/z 211.1692, 193.1592, and 175.1484 should be present with relative intensities consistent with established patterns [2].

Quantification Approach: While this protocol focuses on qualitative identification, semi-quantitative analysis can be performed using the **extracted ion chromatogram (XIC)** of the m/z 413.2149 \rightarrow 211.1692 transition. For accurate quantification, secure an authentic standard of **Rehmaionoside B** to establish a calibration curve. In absence of a reference standard, use a structurally similar compound as a surrogate for approximate quantification.

Applications in Research and Analysis

Chemical Marker for Processing Authentication

Rehmaionoside B serves as a valuable **chemical discriminator** for distinguishing between different processed forms of Rehmannia Radix. Research has demonstrated that this compound, along with its isomer Rehmaionoside A, shows **significant differential abundance** between dried Rehmannia root (DRR) and prepared Rehmannia root (PRR) [3]. This discriminating power makes it an excellent marker for quality control in herbal medicine production, allowing manufacturers to verify the appropriate processing of raw materials and ensure batch-to-batch consistency.

The presence and relative abundance of **Rehmaionoside B** can indicate the **specific processing history** of Rehmannia root samples. Studies employing UPLC-TOF-MS and multivariate statistical analysis have identified **Rehmaionoside B** as one of the key compounds contributing to the separation between DRR and PRR in principal component analysis (PCA) models [3]. This application is particularly important in traditional Chinese medicine, where different processing methods deliberately alter the chemical profile to enhance specific therapeutic properties while reducing potential side effects.

Holistic Quality Assessment of Herbal Preparations

The identification and monitoring of **Rehmaionoside B** contributes to the **comprehensive quality evaluation** of complex herbal formulations containing Rehmannia Radix. Advanced chemical profiling approaches using UHPLC-PDA-QTOF-MS/MS have successfully incorporated **Rehmaionoside B** analysis to evaluate how different preparation methods affect the holistic quality of traditional medicines [6]. This application extends beyond simple authentication to understanding how processing and formulation impact the overall chemical profile.

In metabolic fate studies, such as those investigating the absorption and metabolism of Zengye decoction (a traditional formulation containing Rehmannia) in type 2 diabetic rats, the tracking of **Rehmaionoside B** and related compounds provides insights into **bioactive components** and their **in vivo behavior** [4]. Such research helps establish connections between chemical composition and pharmacological effects, supporting the scientific validation of traditional herbal medicines.

Experimental Workflow and Pathway Analysis

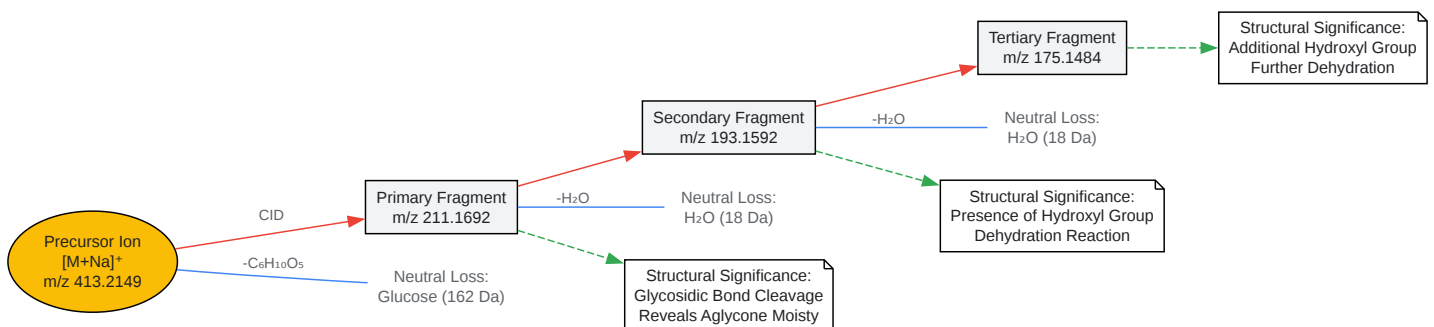
The following diagram illustrates the complete experimental workflow for the sample preparation, LC-MS analysis, and data interpretation of **Rehmaionoside B**:



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Figure 1: Complete Experimental Workflow for **Rehmaionoside B** Analysis

The fragmentation pathway of **Rehmaionoside B** under CID conditions follows a predictable pattern that reveals important structural information, as illustrated in the following diagram:



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Figure 2: Fragmentation Pathway and Structural Interpretation of **Rehmaionoside B**

Conclusion

The mass spectrometry fragmentation patterns and analytical protocols detailed in this application note provide researchers with a **comprehensive framework** for the reliable identification and characterization of **Rehmaionoside B**. The consistent fragmentation behavior observed across multiple studies, featuring the characteristic sodium adduct at m/z 413.2149 and sequential fragments at m/z 211.1692, 193.1592, and 175.1484, serves as a **robust fingerprint** for this compound. The optimized LC-MS conditions presented here enable effective separation and detection, even in complex herbal extracts.

The applications of **Rehmaionoside B** analysis extend beyond basic identification to include **quality control** of Rehmannia-based products, **authentication** of processing methods, and **holistic assessment** of traditional herbal formulations. As research continues to elucidate the biological activities and pharmacological significance of **Rehmaionoside B** and related compounds, the analytical approaches outlined in this document will remain fundamental tools for advancing our understanding of this important class of natural products. Future method development may focus on expanding to quantitative applications and exploring the synergies between **Rehmaionoside B** and other constituents in complex herbal medicines.

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